molecular formula C25H27N3O6S B2665888 ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-09-3

ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2665888
CAS No.: 399001-09-3
M. Wt: 497.57
InChI Key: YJFGNIMJNKLOMT-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthyl carbamate: This involves the reaction of 4-methoxynaphthalene with an appropriate isocyanate to form the carbamate group.

    Sulfonylation: The naphthyl carbamate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonyl group.

    Piperazine coupling: The sulfonylated intermediate is then coupled with piperazine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbamate group would yield an amine derivative.

Scientific Research Applications

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other similar compounds such as:

    1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine: This compound shares a similar core structure but lacks the carbamate and carboxylate groups.

    Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate: This compound has a similar naphthalene moiety but differs in the functional groups attached.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-3-34-25(30)27-14-16-28(17-15-27)35(31,32)19-10-8-18(9-11-19)24(29)26-22-12-13-23(33-2)21-7-5-4-6-20(21)22/h4-13H,3,14-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFGNIMJNKLOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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